Cocinic Acid

Description

BenchChem offers high-quality Cocinic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cocinic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61788-47-4 |

|---|---|

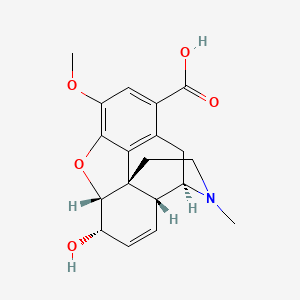

Molecular Formula |

C19H21NO5 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-11-carboxylic acid |

InChI |

InChI=1S/C19H21NO5/c1-20-6-5-19-11-3-4-13(21)17(19)25-16-14(24-2)8-10(18(22)23)9(15(16)19)7-12(11)20/h3-4,8,11-13,17,21H,5-7H2,1-2H3,(H,22,23) |

InChI Key |

PZKXRDPRLQDAFK-UHFFFAOYSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O |

physical_description |

Other Solid; Liquid |

Synonyms |

Fatty acids, coco; COCONUT ACID; Coconut oil acid; Cocinic acid; .alpha.-Cocinic acid; 3-Benzenedicarboxylic acid, 4-hydroxy-6-methyl-1; Coconut oil fatty acid; Edenor K 8-18 MY |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cocinic Acid: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocinic acid, derived from the hydrolysis of coconut oil (Cocos nucifera), is not a single chemical entity but rather a complex mixture of fatty acids. Predominantly composed of medium-chain saturated fatty acids (MCFAs), it has garnered significant attention in various scientific and industrial fields, including nutrition, cosmetics, and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of the constituent fatty acids of cocinic acid, detailed experimental protocols for their analysis, and an exploration of their roles in cellular signaling pathways.

Chemical Composition and Structure of Cocinic Acid

Cocinic acid is primarily a mixture of saturated and unsaturated fatty acids, with a notably high concentration of lauric acid. The typical fatty acid composition of coconut oil, and therefore cocinic acid, is presented in Table 1.

Table 1: Typical Fatty Acid Composition of Coconut Oil.

| Fatty Acid | Shorthand | Type | Average Percentage (%) |

| Caprylic Acid | C8:0 | Saturated | 7-8%[1][2] |

| Capric Acid | C10:0 | Saturated | 5-8%[1] |

| Lauric Acid | C12:0 | Saturated | 45-56%[1][3] |

| Myristic Acid | C14:0 | Saturated | 16-21%[1][3] |

| Palmitic Acid | C16:0 | Saturated | 7.5-10.2%[1][3] |

| Stearic Acid | C18:0 | Saturated | 2-3%[1] |

| Oleic Acid | C18:1 | Monounsaturated | 5-7%[1] |

| Linoleic Acid | C18:2 | Polyunsaturated | 1-2%[1] |

The chemical structures of these major constituent fatty acids consist of a hydrocarbon tail and a terminal carboxyl group. The length and saturation of the hydrocarbon chain determine the physicochemical properties of each fatty acid.

Physicochemical Properties of Constituent Fatty Acids

A summary of the key physicochemical properties of the major fatty acids found in cocinic acid is provided in Table 2. This data is crucial for understanding the behavior of cocinic acid in various applications, from formulation development to biological interactions.

Table 2: Physicochemical Properties of Major Fatty Acids in Cocinic Acid.

| Property | Caprylic Acid (C8:0) | Capric Acid (C10:0) | Lauric Acid (C12:0) | Myristic Acid (C14:0) | Palmitic Acid (C16:0) | Stearic Acid (C18:0) | Oleic Acid (C18:1) | Linoleic Acid (C18:2) |

| IUPAC Name | Octanoic acid[4] | Decanoic acid[5] | Dodecanoic acid[6] | Tetradecanoic acid[7] | Hexadecanoic acid[8] | Octadecanoic acid[9] | (Z)-Octadec-9-enoic acid[10] | (9Z,12Z)-octadeca-9,12-dienoic acid[11] |

| Molecular Formula | C₈H₁₆O₂[4] | C₁₀H₂₀O₂[5] | C₁₂H₂₄O₂[6] | C₁₄H₂₈O₂[7] | C₁₆H₃₂O₂[8] | C₁₈H₃₆O₂[9] | C₁₈H₃₄O₂[10] | C₁₈H₃₂O₂[12] |

| Molecular Weight ( g/mol ) | 144.21[13] | 172.26[14] | 200.32[15] | 228.37[16] | 256.42[17] | 284.48[18] | 282.46[10] | 280.45[11] |

| Melting Point (°C) | 16.7[4] | 31.5[5] | 43.8[6] | 54.4[7] | 62.9[8] | 69.3[9] | 13.4 (α-form), 16.3 (β-form) | -5[12] |

| Boiling Point (°C) | 239.7[4] | 268-270[14] | 297.9[6] | 326.2[7] | 351-352[8] | 361 (decomposes)[9] | 286 (at 100 mmHg)[10] | 229-230 (at 16 mmHg)[12] |

| Density (g/cm³) | 0.910 (at 20°C)[4] | 0.893 (at 25°C)[14] | 1.007 (at 24°C)[6] | 0.8622 (at 54°C)[7] | 0.8527 (at 62°C)[8] | 0.847 (at 70°C)[9] | 0.895 (at 25°C)[10] | 0.902 (at 20°C)[12] |

| Solubility in Water | 0.068 g/100 mL[4] | 0.015 g/100 mL[19] | Insoluble[20] | Insoluble[16] | Insoluble[21] | Insoluble[22] | Insoluble[23] | Virtually insoluble[12] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform[4] | Soluble in alcohol, ether, acetone[19] | Soluble in benzene, ether; slightly in ethanol[20] | Soluble in alcohol, chloroform, ether[16] | Soluble in hot ethanol, ether, acetone[21] | Soluble in ethanol, ether[24] | Soluble in ethanol, ether, chloroform[23] | Soluble in many organic solvents[12] |

| pKa | ~4.9 | ~4.9[25] | 5.3[26] | ~4.8 | 4.78[21] | 4.50[9] | ~5.0 | ~4.8 |

Experimental Protocols

Extraction of Cocinic Acid from Coconut Oil (Saponification)

This protocol describes the base-catalyzed hydrolysis (saponification) of triglycerides in coconut oil to yield free fatty acids (cocinic acid) and glycerol.

Materials:

-

Coconut oil

-

20% Sodium hydroxide (NaOH) solution

-

Ethanol

-

Saturated sodium chloride (NaCl) solution

-

Hydrochloric acid (HCl), concentrated

-

Beakers, measuring cylinders, glass rod

-

Heating mantle or Bunsen burner

-

Separatory funnel

-

Filter paper and funnel

Procedure:

-

Weigh 25 g of coconut oil into a 250 mL beaker.

-

Add 30 mL of 20% NaOH solution to the beaker.

-

Add 30 mL of ethanol to facilitate the mixing of the oil and aqueous phases.

-

Gently heat the mixture to approximately 80-85°C while stirring continuously with a glass rod until the mixture becomes a homogenous, viscous paste (soap). This process typically takes 30-45 minutes.[27]

-

Allow the mixture to cool.

-

Add 100 mL of saturated NaCl solution to the soap mixture and stir well. This process, known as "salting out," precipitates the soap.

-

Filter the mixture to separate the precipitated soap.

-

Transfer the soap to a beaker and add 100 mL of distilled water.

-

Acidify the mixture by slowly adding concentrated HCl with stirring until the pH is acidic (test with litmus paper). This will protonate the fatty acid salts, forming the water-insoluble free fatty acids (cocinic acid).

-

The cocinic acid will separate as an oily layer. Use a separatory funnel to separate the aqueous layer from the cocinic acid.

-

Wash the cocinic acid layer with warm distilled water to remove any remaining salts and acid.

-

Dry the resulting cocinic acid over anhydrous sodium sulfate.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the conversion of the extracted cocinic acid into fatty acid methyl esters (FAMEs) for analysis by GC-MS. The AOCS Official Method Ce 1k-09 provides a comprehensive framework for this type of analysis.[8]

Materials:

-

Extracted cocinic acid

-

0.5 M Sodium hydroxide in methanol (methanolic NaOH)

-

14% Boron trifluoride in methanol (BF₃-MeOH)

-

Hexane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate

-

Vials with screw caps

-

Water bath or heating block

-

GC-MS system with a suitable capillary column (e.g., HP-5)

Procedure (Esterification to FAMEs):

-

Weigh approximately 20 mg of the extracted cocinic acid into a screw-capped vial.[6]

-

Add 2 mL of 0.5 M methanolic NaOH.[6]

-

Heat the mixture at 100°C for 7 minutes in a water bath or heating block.[6]

-

Cool the vial to room temperature.

-

Add 3 mL of 14% BF₃-MeOH reagent, seal the vial, and heat at 100°C for 5 minutes.[6]

-

Cool the vial to room temperature.

-

Add 2 mL of hexane and 7 mL of saturated NaCl solution, and shake vigorously.[6]

-

Allow the layers to separate. The upper hexane layer contains the FAMEs.

-

Carefully transfer the hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis:

-

Injection: Inject 1 µL of the FAMEs solution into the GC-MS.

-

GC Column: Use a capillary column suitable for FAMEs separation, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column.[14]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.

-

Identification: Identify the individual FAMEs by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

-

Quantification: Determine the relative percentage of each fatty acid by integrating the peak areas in the total ion chromatogram.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cocinic Acid Analysis

The following diagram illustrates the key steps in the extraction and analysis of cocinic acid.

Caption: Workflow for the extraction and GC-MS analysis of cocinic acid.

Cellular Signaling Pathways Modulated by Constituent Fatty Acids

The fatty acids present in cocinic acid are not merely energy sources but also act as signaling molecules that can modulate various cellular pathways.

Lauric acid has been shown to induce apoptosis in cancer cells through the activation of several signaling cascades.

Caption: Lauric acid-activated signaling pathway leading to apoptosis in cancer cells.[16]

Myristic acid plays a crucial role in the post-translational modification of proteins through N-myristoylation, which is vital for protein localization and function in signal transduction.

Caption: The role of myristic acid in protein N-myristoylation and signal transduction.[28]

Palmitic acid can activate inflammatory pathways, such as the NF-κB pathway, contributing to cellular stress and inflammation. Oleic acid has been shown to counteract these effects.

Caption: Palmitic acid-induced inflammatory signaling via TLR4 and NF-κB, and its inhibition by oleic acid.[9][23]

Linoleic acid can induce pro-inflammatory responses in vascular endothelial cells through the activation of PI3K/Akt and ERK1/2 signaling pathways.

Caption: Linoleic acid-induced pro-inflammatory signaling in vascular endothelial cells.[29]

Medium-chain fatty acids like caprylic and capric acid can activate Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.

Caption: Activation of PPAR signaling by medium-chain fatty acids, leading to enhanced lipid metabolism.[30]

Conclusion

Cocinic acid, as a mixture of fatty acids derived from coconut oil, possesses a unique chemical profile dominated by medium-chain saturated fatty acids. The distinct physicochemical properties of its components and their diverse roles in cellular signaling pathways underscore the importance of this natural product in both industrial applications and biomedical research. The detailed experimental protocols provided herein offer a standardized approach for the analysis of cocinic acid, facilitating further investigation into its properties and biological activities. A thorough understanding of the molecular mechanisms through which these fatty acids exert their effects is crucial for the development of novel therapeutic strategies and advanced product formulations.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Frontiers | Palmitic acid differently modulates extracellular vesicles and cellular fatty acid composition of SGBS adipocytes without impairing their insulin signaling [frontiersin.org]

- 3. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]

- 4. researchgate.net [researchgate.net]

- 5. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 7. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aafco.org [aafco.org]

- 9. Protective role of oleic acid against cardiovascular insulin resistance and in the early and late cellular atherosclerotic process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Oleic Acid in Cell Culture [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Linoleic acid stimulates gluconeogenesis via Ca2+/PLC, cPLA2, and PPAR pathways through GPR40 in primary cultured chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. aafco.org [aafco.org]

- 19. Caprylic acid suppresses inflammation via TLR4/NF-κB signaling and improves atherosclerosis in ApoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells [besjournal.com]

- 23. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. lib3.dss.go.th [lib3.dss.go.th]

- 25. iajps.com [iajps.com]

- 26. news-medical.net [news-medical.net]

- 27. Aquadocs Repository [aquadocs.org]

- 28. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Medium-chain fatty acids enhance expression and histone acetylation of genes related to lipid metabolism in insulin-resistant adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Fatty Acids in Coconut Oil

An Important Note on Terminology: The term "cocinic acid" is not a recognized standard in chemical nomenclature. It is likely a colloquial or trade name referring to the mixture of fatty acids derived from coconut oil (Cocos nucifera). This guide will therefore focus on the primary fatty acids that are abundant in coconut oil, with a particular emphasis on the medium-chain fatty acids (MCFAs) for which it is a significant natural source. The most prominent of these are lauric acid (C12:0), myristic acid (C14:0), and capric acid (C10:0).

Natural Sources of Key Fatty Acids in Coconut Oil

Coconut oil is distinguished from many other vegetable oils by its high concentration of saturated fatty acids, particularly medium-chain fatty acids.[1][2] Lauric acid is the most abundant, comprising nearly half of the total fatty acid content.[3][4][5] Other significant fatty acids include myristic acid, palmitic acid, capric acid, and caprylic acid.[1][4] While coconut oil and palm kernel oil are the most concentrated sources of these MCFAs, they are also found in the milk of various mammals.[6][7][8][9]

Data Presentation: Fatty Acid Composition of Various Natural Sources

| Fatty Acid | Coconut Oil (%) | Palm Kernel Oil (%) | Goat's Milk Fat (%) | Cow's Milk Fat (%) | Human Breast Milk (% of total fat) |

| Capric Acid (C10:0) | 5 - 10[6][7] | ~4[6][7] | ~15 (includes caproic and caprylic)[7] | 3.1[9] | - |

| Lauric Acid (C12:0) | 45 - 56[3] | ~48[5] | - | 2.9[9] | 6.2[9] |

| Myristic Acid (C14:0) | 16 - 21[3] | - | - | 8-14 (bovine milk)[8] | 8.6[8] |

| Palmitic Acid (C16:0) | 7.5 - 10.2[3] | - | - | - | - |

Biosynthesis of Medium-Chain Fatty Acids in Cocos nucifera

The de novo synthesis of fatty acids in plants occurs within the plastids.[10] The process is initiated from acetyl-CoA and involves a cycle of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex to elongate the acyl chain, which is attached to an acyl carrier protein (ACP).

The key to the high proportion of medium-chain fatty acids in coconut is the presence of specific acyl-ACP thioesterases (FatB) that terminate the fatty acid elongation cycle prematurely.[11] In most plants, the FAS cycle continues until the acyl chain reaches 16 or 18 carbons. However, in coconut endosperm, a specialized FatB thioesterase has a high affinity for medium-chain acyl-ACPs (like C12-ACP), hydrolyzing the thioester bond and releasing the free fatty acid.[12][13][14]

These newly synthesized medium-chain fatty acids are then exported to the cytoplasm, where they are activated to acyl-CoAs and incorporated into triacylglycerols (TAGs) for storage. This process involves key acyltransferases, such as lysophosphatidic acid acyltransferase (LPAAT) and diacylglycerol acyltransferase (DGAT), which also exhibit some specificity for medium-chain fatty acids.[10][11][15]

Diagram: Biosynthesis Pathway of Medium-Chain Fatty Acids

Caption: Biosynthesis of medium-chain fatty acids in the plastid of coconut endosperm.

Experimental Protocols

Extraction of Total Fatty Acids from Coconut Oil

This protocol describes a standard method for extracting total fatty acids from coconut oil for subsequent analysis. The most widely used methods for lipid extraction are those developed by Folch et al. and Bligh and Dyer, which use a chloroform/methanol solvent system.[16]

Methodology:

-

Sample Preparation: Accurately weigh approximately 100 mg of coconut oil into a glass tube with a Teflon-lined cap.

-

Internal Standard: Add a known amount of an internal standard, such as heptadecanoic acid (C17:0), which is not naturally present in coconut oil. This will be used for quantification.

-

Solvent Extraction:

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.[16]

-

Vortex vigorously for 2 minutes to ensure complete dissolution of the oil.

-

Add 0.5 mL of a 0.9% NaCl solution to induce phase separation.[16]

-

Vortex again for 1 minute and then centrifuge at 3000 x g for 5 minutes to separate the layers.

-

-

Isolate Lipid Layer: Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette and transfer it to a new clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The resulting residue contains the total lipid extract.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the fatty acids in the lipid extract must be derivatized to form volatile esters, typically fatty acid methyl esters (FAMEs).[17][18]

Methodology:

-

Derivatization to FAMEs:

-

To the dried lipid extract, add 2 mL of 5% methanolic HCl.[18]

-

Seal the tube tightly and heat at 80-100°C for 1-2 hours.

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of distilled water, vortex for 1 minute, and centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.[19]

-

GC Column: Use a suitable capillary column for FAMEs separation, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[20]

-

Oven Temperature Program: A typical temperature program would be: initial temperature of 100°C, hold for 2 minutes, ramp to 180°C at 15°C/min, then ramp to 250°C at 5°C/min, and hold for 10-15 minutes.[19]

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.[20]

-

Mass Spectrometry: The mass spectrometer will detect the FAMEs as they elute from the GC column. Identification is achieved by comparing the retention times and mass spectra of the sample peaks with those of known FAME standards.

-

Quantification: The concentration of each fatty acid is determined by comparing its peak area to the peak area of the internal standard.

-

Diagram: Experimental Workflow for Fatty Acid Analysis

Caption: Workflow for the extraction and analysis of fatty acids from coconut oil.

References

- 1. Coconut oil - composition and attributes|Stance Equitec [stanceequitec.com.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lipid.org [lipid.org]

- 4. quora.com [quora.com]

- 5. Lauric Acids: Naturally Sourced Fatty Acids for Sustainable, High-Performance Uses [musimmas.com]

- 6. Capric Acid | Rupa Health [rupahealth.com]

- 7. Capric acid - Wikipedia [en.wikipedia.org]

- 8. Myristic acid - Wikipedia [en.wikipedia.org]

- 9. Lauric acid - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Metabolic engineering of medium-chain fatty acid biosynthesis in Nicotiana benthamiana plant leaf lipids [frontiersin.org]

- 11. Multigene engineering of medium-chain fatty acid biosynthesis in transgenic Arabidopsis thaliana by a Cre/LoxP multigene expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty acid biosynthesis redirected to medium chains in transgenic oilseed plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatty acid biosynthesis redirected to medium chains in transgenic oilseed plants. | Semantic Scholar [semanticscholar.org]

- 14. Frontiers | Lauric Acid Production in a Glycogen-Less Strain of Synechococcus sp. PCC 7002 [frontiersin.org]

- 15. Identification of Genes Involved in Lipid Biosynthesis through de novo Transcriptome Assembly from Cocos nucifera Developing Endosperm - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jfda-online.com [jfda-online.com]

- 17. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 18. iajps.com [iajps.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to Cocinic Acid (CAS 61788-47-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocinic acid, registered under CAS number 61788-47-4, is the formal designation for the mixture of fatty acids derived from Cocos nucifera (coconut) oil.[1] Also commonly referred to as coconut fatty acid, it is not a single molecular entity but rather a complex blend of predominantly saturated, medium-chain fatty acids (MCFAs).[1][2] This composition gives it unique physicochemical and biological properties that are leveraged across the cosmetic, industrial, and pharmaceutical sectors.[1][3]

For researchers and drug development professionals, the constituent fatty acids of this mixture, particularly lauric acid, are of significant interest due to their demonstrated anti-inflammatory and antimicrobial activities.[4][5][6] This guide provides a comprehensive technical overview of Cocinic acid, including its composition, production, analytical methods, mechanisms of action, and safety profile, to serve as a foundational resource for its scientific exploration and application.

Chemical Composition and Physicochemical Properties

Cocinic acid's character is defined by its high concentration of saturated medium-chain fatty acids, which distinguishes it from many other vegetable oils that are rich in long-chain or unsaturated fatty acids.[7][8] Lauric acid (C12) is the most abundant component, often comprising nearly half of the total fatty acid content.[4][7][8]

Data Presentation: Fatty Acid Composition

The precise fatty acid distribution can vary depending on the coconut hybrid and the oil processing method.[9][10] The table below summarizes the typical composition based on various sources.

| Fatty Acid | Carbon Chain | Typical Percentage (%) |

| Caprylic Acid | C8:0 | 7 - 8%[7][8] |

| Capric Acid | C10:0 | 7%[7] |

| Lauric Acid | C12:0 | 45 - 56% [4][7] |

| Myristic Acid | C14:0 | 8 - 21%[4][7] |

| Palmitic Acid | C16:0 | 7.5 - 10.2%[4] |

| Stearic Acid | C18:0 | 2%[7] |

| Oleic Acid | C18:1 | 6%[7] |

| Linoleic Acid | C18:2 | 2%[7] |

Data Presentation: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 61788-47-4 | [11] |

| Synonyms | Coconut Acid, Fatty Acids Coco | [1][12] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Odor | Characteristic fatty odor | [1] |

| Melting Point | ~30 °C | [11] |

| Boiling Point | ~160 °C | [11] |

| Flash Point | ~157 °C | [11] |

| Solubility | Limited solubility in water; Soluble in organic solvents | [1] |

Production and Experimental Protocols

Cocinic acid is produced commercially from coconut oil through a process of hydrolysis, which breaks down the triglycerides into free fatty acids and glycerol.[13][14]

Experimental Protocol: Saponification of Coconut Oil

Saponification is the base-catalyzed hydrolysis of triglycerides. The resulting salts of the fatty acids (soap) can then be acidified to yield the free fatty acids (Cocinic acid).[14][15]

Objective: To hydrolyze coconut oil triglycerides to produce free fatty acids.

Materials:

-

Coconut oil (triglyceride source)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 20% w/v)

-

Ethanol (optional, to improve miscibility)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for acidification)

-

Sodium chloride (NaCl) solution (saturated, for washing)

-

Stirring hot plate and magnetic stir bar

-

Reaction flask and condenser

-

Separatory funnel

-

pH indicator paper

Methodology:

-

Reaction Setup: Place a measured quantity of coconut oil into a round-bottom flask. Add a 20% solution of NaOH. The amount of NaOH should be in stoichiometric excess to ensure complete saponification. A stirring bar is added to the flask.

-

Saponification: Heat the mixture under reflux with constant stirring. The reaction is typically heated to boiling for 30-60 minutes.[15] The completion of saponification is indicated by the formation of a homogenous, soap-like solution.[15]

-

Glycerol Removal (Salting Out): After cooling, pour the reaction mixture into a saturated NaCl solution. The soap is less soluble in the salt solution and will precipitate out.

-

Acidification: Isolate the precipitated soap and dissolve it in warm water. Slowly add a strong acid (e.g., HCl) while stirring until the solution becomes acidic (pH ~2-3). This protonates the fatty acid salts, converting them into free fatty acids (Cocinic acid), which will separate as an oily layer.

-

Isolation and Purification: Transfer the mixture to a separatory funnel. The upper oily layer containing the Cocinic acid is separated from the lower aqueous layer.

-

Washing: Wash the Cocinic acid layer multiple times with warm water to remove any remaining mineral acid and impurities.

-

Drying: Dry the final product using an anhydrous drying agent like sodium sulfate, followed by filtration to yield purified Cocinic acid.

Mandatory Visualization: Production Workflow

Caption: Workflow for the production of Cocinic acid from coconut oil.

Experimental Protocol: Gas Chromatography (GC) Analysis

Gas chromatography is the standard method for determining the fatty acid profile of Cocinic acid.[16][17] Because fatty acids are not sufficiently volatile for GC analysis, they must first be converted into a more volatile form, typically fatty acid methyl esters (FAMEs).[16][18]

Objective: To determine the quantitative composition of fatty acids in a Cocinic acid sample.

Materials:

-

Cocinic acid sample

-

Derivatization agent (e.g., Boron trifluoride-methanol solution (BF₃-MeOH), or methanolic HCl)

-

Internal standard (e.g., heptadecanoic acid methyl ester)

-

Hexane or other suitable organic solvent

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Appropriate capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane)

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the Cocinic acid sample into a reaction vial.

-

Derivatization to FAMEs:

-

Extraction: Add hexane and a small amount of water to the vial. Vortex thoroughly to extract the FAMEs into the hexane layer. Allow the layers to separate.

-

Sample Injection: Carefully transfer the upper hexane layer containing the FAMEs into a GC vial. If using an internal standard for quantification, it should be added at a known concentration before injection.

-

GC Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-FID.

-

The GC oven is programmed with a temperature gradient to separate the FAMEs based on their boiling points and polarity.

-

The separated FAMEs are detected by the FID.

-

-

Data Analysis: Identify individual FAME peaks by comparing their retention times to those of known FAME standards. The area of each peak is proportional to the concentration of that fatty acid, allowing for quantitative analysis.[16][20]

Mandatory Visualization: GC Analysis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Final Report of the Safety Assessment of Kojic Acid as Used in Cosmetics | Semantic Scholar [semanticscholar.org]

- 3. Antibiofilm and antifungal activities of medium‐chain fatty acids against Candida albicans via mimicking of the quorum‐sensing molecule farnesol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. jneurosci.org [jneurosci.org]

- 9. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Profiling of Coconut Oil Varieties: Fatty Acids Composition, Oxidative Stability, Bioactive Properties, and Sensory Attributes [mdpi.com]

- 11. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 12. GPR84_HUMAN [maayanlab.cloud]

- 13. Coconut Oil (fatty acid) MSDS [exporterlabchemicals.com]

- 14. pure.psu.edu [pure.psu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Lauric acid ameliorates lipopolysaccharide (LPS)-induced liver inflammation by mediating TLR4/MyD88 pathway in Sprague Dawley (SD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EP1765318A2 - Medium chain fatty acids applicable as anti-microbial agents - Google Patents [patents.google.com]

- 18. deciphergenomics.org [deciphergenomics.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Medium-Chain Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Medium-chain fatty acids (MCFAs), saturated fatty acids with aliphatic tails of 6 to 12 carbons, are emerging as potent bioactive molecules with a wide spectrum of therapeutic potential. Unlike their long-chain counterparts, MCFAs possess unique metabolic and physiological properties, including rapid absorption and metabolism, which contribute to their diverse biological activities. This technical guide provides an in-depth analysis of the antimicrobial, anti-inflammatory, and metabolic effects of MCFAs, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for assessing biological activity, and provides visual representations of the underlying signaling pathways.

Introduction

Medium-chain fatty acids (MCFAs), which include caproic acid (C6), caprylic acid (C8), capric acid (C10), and lauric acid (C12), are naturally present in dietary sources such as coconut oil, palm kernel oil, and milk fat.[1] Their distinct metabolic fate, characterized by direct absorption into the portal circulation and carnitine-independent entry into mitochondria for rapid β-oxidation, underpins their diverse physiological effects.[2] This guide explores the multifaceted biological activities of MCFAs, focusing on their potential applications in pharmaceutical and nutraceutical development.

Antimicrobial Activity of Medium-Chain Fatty Acids

MCFAs have demonstrated broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses.[3] Their primary mechanism of action involves the disruption of the cell membrane's lipid bilayer, leading to increased fluidity, permeability, and ultimately, cell lysis.[4]

Quantitative Antimicrobial Data

The antimicrobial efficacy of MCFAs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for lauric acid, capric acid, and caprylic acid against various pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Lauric Acid against Various Pathogens

| Pathogen | MIC | Reference |

| Staphylococcus aureus | 156 µg/mL | [4] |

| Propionibacterium acnes | >15 times lower than Benzoyl Peroxide | [5] |

| Clostridium difficile | 0.3125 mg/mL (MBC) | [6] |

| Escherichia coli | 175 mg/mL (in combination with palmitic acid) | [7] |

| Rhizoctonia solani | Dose-dependent inhibition | [8] |

Table 2: Minimum Inhibitory Concentration (MIC) of Capric Acid against Various Pathogens

| Pathogen | MIC | Reference |

| Candida albicans | 128-2,048 µg/mL | [9] |

| Candida isolates (various) | Geometric Mean: 835.98 µg/mL | [10] |

| Clostridium perfringens | Lower than C6:0 and C8:0 | [11] |

| Campylobacter coli | Higher than C6:0, C8:0, and a blend | [11] |

Table 3: Minimum Inhibitory Concentration (MIC) of Caprylic Acid against Various Pathogens

| Pathogen | MIC | Reference |

| Edwardsiella ictaluri | 7.5 mM | [12] |

| Edwardsiella tarda | 7.5 mM | [12] |

| Streptococcus iniae | 10 mM | [12] |

| Yersinia ruckeri | 7.5 mM | [12] |

| Dermatophilus congolensis | 7.5 mM | [1][13] |

| Candida albicans | 40 µg/mL | [14] |

| *Methicillin-resistant Staphylococcus aureus (MRSA) | 0.03% | |

| Pseudomonas aeruginosa | >0.05% |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of MCFAs against a target bacterial strain.

Materials:

-

96-well microtiter plates (round-bottom)

-

Bacterial culture in logarithmic growth phase

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate broth

-

MCFA stock solution (dissolved in a suitable solvent, e.g., ethanol or DMSO)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional, for OD600 measurement)

Procedure:

-

Preparation of MCFA dilutions: a. Prepare a 2x stock solution of the MCFA in the appropriate broth. b. In a 96-well plate, add 100 µL of sterile broth to wells in columns 2 through 12. c. Add 200 µL of the 2x MCFA stock solution to the wells in column 1. d. Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no MCFA), and column 12 serves as a sterility control (no bacteria).[15]

-

Inoculum Preparation: a. Grow the bacterial strain overnight on an appropriate agar plate. b. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] c. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[16]

-

Inoculation: a. Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not inoculate the sterility control wells in column 12.

-

Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.[15]

-

MIC Determination: a. The MIC is the lowest concentration of the MCFA that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[15]

Anti-inflammatory Activity of Medium-Chain Fatty Acids

MCFAs have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways and the reduction of pro-inflammatory cytokine production. This activity is particularly relevant in the context of chronic inflammatory diseases.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of MCFAs have been demonstrated in various in vitro and in vivo models. The following table summarizes the quantitative effects of different MCFAs on key inflammatory markers.

Table 4: Quantitative Effects of MCFAs on Inflammatory Markers

| MCFA | Model | Inflammatory Stimulus | Dosage | Effect on Inflammatory Markers | Reference |

| Lauric Acid | Sprague-Dawley Rats | Lipopolysaccharide (LPS) | 50 & 100 mg/kg | Significant decrease in serum TNF-α, IL-6, and IL-1β | [17] |

| Caprylic Acid | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 200 µmol/L | Significant decrease in TNF-α, MCP-1, IL-6, and IL-1β; Significant increase in IL-10 | [1] |

| Caprylic Acid | ApoE-deficient Mice | High-fat diet | 2% of diet | Suppressed inflammatory cytokine production | [6][10] |

| Capric Acid | RAW 264.7 Macrophages | - | 1 mM | Agonist for GPR84, which is implicated in pro-inflammatory pathways | [18] |

Signaling Pathways in MCFA-Mediated Anti-inflammation

MCFAs exert their anti-inflammatory effects by interacting with several key signaling pathways, including the Toll-like receptor (TLR) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways.

Saturated fatty acids can act as ligands for TLR4, initiating a pro-inflammatory cascade.[19] However, studies suggest that caprylic acid can suppress this pathway by downregulating the expression of TLR4, MyD88, and NF-κB, thereby reducing the production of inflammatory cytokines.[6][10]

MCFAs can act as ligands for PPARs, a group of nuclear receptors that play a crucial role in lipid metabolism and inflammation.[20] Activation of PPAR-α by MCFAs can lead to the transrepression of pro-inflammatory genes by interfering with signaling pathways such as NF-κB.

Experimental Protocol: Measurement of Cytokine Levels by ELISA

This protocol describes a general procedure for quantifying cytokine levels in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

ELISA plate pre-coated with capture antibody specific for the cytokine of interest

-

Cell culture supernatants (samples)

-

Recombinant cytokine standard

-

Detection antibody (biotinylated)

-

Avidin-HRP or Streptavidin-HRP

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Assay diluent

-

Microplate reader

Procedure:

-

Preparation: a. Bring all reagents and samples to room temperature. b. Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.

-

Assay: a. Add 100 µL of standards and samples to the appropriate wells of the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Aspirate the liquid from each well and wash the plate three to four times with wash buffer. d. Add 100 µL of the biotinylated detection antibody to each well. e. Incubate for 1-2 hours at room temperature. f. Aspirate and wash the plate as in step 2c. g. Add 100 µL of Avidin-HRP or Streptavidin-HRP to each well. h. Incubate for 1 hour at room temperature. i. Aspirate and wash the plate as in step 2c.

-

Detection: a. Add 100 µL of the substrate solution to each well. b. Incubate for 15-30 minutes at room temperature in the dark. c. Add 50 µL of the stop solution to each well. d. Read the absorbance at 450 nm using a microplate reader within 30 minutes.[12][13]

-

Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Metabolic Effects of Medium-Chain Fatty Acids

The unique metabolic properties of MCFAs contribute to their beneficial effects on body weight and composition. Their rapid oxidation for energy expenditure and lower propensity for storage in adipose tissue compared to long-chain fatty acids (LCFAs) are key factors.[2]

Quantitative Data on Metabolic Effects

A meta-analysis of randomized controlled trials has provided quantitative evidence for the impact of MCTs on body composition.

Table 5: Effects of Medium-Chain Triglycerides (MCTs) on Body Weight and Composition (Meta-analysis data)

| Parameter | Mean Difference (95% CI) | p-value |

| Body Weight | -0.51 kg (-0.80 to -0.23) | <0.001 |

| Waist Circumference | -1.46 cm (-2.04 to -0.87) | <0.001 |

| Hip Circumference | -0.79 cm (-1.27 to -0.30) | 0.002 |

| Total Body Fat | Standard Mean Difference: -0.39 (-0.57 to -0.22) | <0.001 |

| Total Subcutaneous Fat | Standard Mean Difference: -0.46 (-0.64 to -0.27) | <0.001 |

| Visceral Fat | Standard Mean Difference: -0.55 (-0.75 to -0.34) | <0.001 |

| Data from a meta-analysis of 13 trials (n=749) comparing MCTs to LCTs.[21] |

Conclusion

Medium-chain fatty acids exhibit a remarkable range of biological activities with significant therapeutic potential. Their well-documented antimicrobial and anti-inflammatory properties, coupled with their beneficial metabolic effects, make them attractive candidates for the development of novel pharmaceuticals and functional foods. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of these unique fatty acids. Continued research into the specific molecular mechanisms and clinical applications of individual MCFAs is warranted to fully realize their contribution to human health.

References

- 1. Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells [besjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytokine Elisa [bdbiosciences.com]

- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Caprylic acid suppresses inflammation via TLR4/NF-κB signaling and improves atherosclerosis in ApoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. biomatik.com [biomatik.com]

- 9. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 14. Effects of supplemental long-chain omega-3 fatty acids and erythrocyte membrane fatty acid content on circulating inflammatory markers in a randomized controlled trial of healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. benchchem.com [benchchem.com]

- 18. stars.library.ucf.edu [stars.library.ucf.edu]

- 19. Role of the Toll-like receptor 4/NF-kappaB pathway in saturated fatty acid-induced inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Succinic Acid Research

A Note on Nomenclature: Initial searches for "Cocinic acid" yielded limited and often contradictory information, primarily associating the term with a mixture of fatty acids from coconut oil, unsuitable for a detailed technical guide for researchers. In contrast, "Succinic acid" (or its biologically predominant form, succinate) is a well-characterized metabolite with a burgeoning field of research as a signaling molecule. This guide will, therefore, focus on Succinic Acid to provide the depth of quantitative data, experimental protocols, and signaling pathway analysis required.

Introduction

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged from its traditional role in mitochondrial metabolism to be recognized as a critical signaling molecule in a variety of physiological and pathological processes.[1][2][3] Found in all plant and animal materials, succinate's functions extend beyond energy production to include regulation of gene expression, modulation of the epigenetic landscape, and hormone-like signaling.[1][2] Dysregulation of succinate metabolism is implicated in a range of conditions, including inflammation, cancer, and metabolic diseases.[1][4][5]

Extracellular succinate acts as a ligand for the G-protein coupled receptor 91 (GPR91), now officially named Succinate Receptor 1 (SUCNR1).[6][7] This interaction initiates a cascade of intracellular signaling events that link cellular metabolic state to cellular function and communication. This guide provides a comprehensive overview of the current state of succinic acid research, with a focus on its quantitative effects, the experimental protocols used to study it, and the signaling pathways it modulates.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of succinic acid.

Table 1: Receptor Binding and Enzyme Inhibition

| Parameter | Target | Value | Cell/System | Reference |

| EC50 | SUCNR1 (GPR91) | 20-50 µM | Various | [2] |

| EC50 | NADC3 (SLC13A3) | 107 µM | HEK-293 | [8] |

| IC50 | CYP3A4 | 12.82 µM | Human Liver Microsomes | [9] |

| IC50 | CYP2D6 | 14.53 µM | Human Liver Microsomes | [9] |

| IC50 | CYP2C9 | 19.60 µM | Human Liver Microsomes | [9] |

| Ki (non-competitive) | CYP3A4 | 6.18 µM | Human Liver Microsomes | [9] |

| Ki (competitive) | CYP2D6 | 7.40 µM | Human Liver Microsomes | [9] |

| Ki (competitive) | CYP2C9 | 9.48 µM | Human Liver Microsomes | [9] |

Table 2: In Vitro and In Vivo Effects

| Effect | Model System | Succinate Concentration | Outcome | Reference |

| Apoptosis Induction | T-ALL Cell Lines | 25 and 50 mmol | Apoptotic effect observed after 48h | [10] |

| Enhanced HSC Activation | Hepatic Stellate Cells | Not specified | Increased myofibroblastic markers | [11] |

| Anti-anxiety Effect | Mice | 3.0 and 6.0 mg/kg (p.o.) | Increased entry into open arm of maze | [8] |

| Sedative Effect | Not specified | 4000 mg/kg | Sedation | [12] |

| Acute Oral Toxicity (LD50) | Rat | 2260 mg/kg | - | [13] |

Experimental Protocols

This section details methodologies for key experiments cited in succinic acid research.

Quantification of Succinic Acid in Biological Samples

3.1.1 LC-MS/MS Method for Tissue Samples

This protocol is adapted from methods for analyzing 13C-labeled succinic acid in mouse tissues and is suitable for direct analysis without derivatization.[14]

-

Tissue Harvesting and Quenching: Rapidly harvest 50-100 mg of tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[14]

-

Homogenization: Transfer the frozen tissue to a pre-cooled 2 mL homogenization tube containing ceramic beads. Add 400 µL of cold 80% methanol in water containing a known concentration of a stable isotope-labeled internal standard (e.g., Succinic acid-d4). Homogenize using a bead beater, ensuring the samples remain cold.[14]

-

Protein Precipitation: Incubate the homogenate at -20°C for 1 hour to precipitate proteins.[14]

-

Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.[14]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube for LC-MS/MS analysis.[14]

3.1.2 Colorimetric Assay for Various Samples

This protocol is based on commercially available kits for the sensitive determination of succinate levels.[15][16]

-

Sample Preparation:

-

Deproteinization: Centrifuge the homogenate at 10,000 x g for 5 minutes to remove insoluble material.[15] For samples with high protein content, a 10 kDa molecular weight cut-off spin filter can be used.[15]

-

Standard Curve Preparation: Prepare a standard curve using a range of known succinate concentrations (e.g., 0-10 nmole/well).[15]

-

Reaction Setup: Add samples and standards to a 96-well plate. Add a reaction mix containing Succinate Assay Buffer, Succinate Converter, and Succinate Enzyme Mix.[15]

-

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[15]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the succinate concentration.[15][16]

Cellular and Functional Assays

3.2.1 Time-Kill Assay for Antimicrobial Adjuvant Activity

This protocol was used to assess succinic acid as a ciprofloxacin adjuvant against P. aeruginosa.[18]

-

Bacterial Culture Preparation: Grow overnight cultures of P. aeruginosa. Wash the cells twice and dilute to a final concentration of 4 x 10^9 CFU/mL.[18]

-

Inoculation: In a 24-well plate, add 2 mL of Artificial Sputum Medium (ASM) to each well. Inoculate with 5 µL of the bacterial suspension to achieve a final concentration of 1 x 10^7 CFU/mL.[18]

-

Treatment: Add succinic acid (e.g., 20 mM) and/or ciprofloxacin (e.g., 2 and 4 mg/L) to the wells.[18]

-

Incubation: Incubate the plate aerobically at 37°C under static conditions.[18]

-

Sampling and Plating: At various time points (e.g., 4, 8, 12, 24 hours), collect the contents of the wells, vortex vigorously, and plate serial dilutions on Tryptic Soy Agar (TSA) to determine the number of culturable cells.[18]

3.2.2 WST-1 Cell Proliferation and Cytotoxicity Assay

This assay was used to determine the dose-dependent effects of succinic acid on T-ALL cell lines.[10]

-

Cell Seeding: Seed T-ALL cells (e.g., CCRF-CEM, MOLT-4) and a healthy control cell line (e.g., MRC-5) in 96-well plates.

-

Treatment: Treat the cells with various concentrations of succinic acid (e.g., 25 and 50 mmol) for different time points (e.g., 48 hours).

-

WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable, metabolically active cells.

Signaling Pathways and Mechanisms of Action

Succinate exerts its signaling effects through both intracellular and extracellular mechanisms. Intracellularly, succinate accumulation can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[4][19] Extracellularly, succinate activates its cognate receptor, SUCNR1, which couples to both Gq and Gi proteins to initiate downstream signaling.[7][20]

SUCNR1-Mediated Signaling

Activation of SUCNR1 by succinate triggers multiple downstream pathways depending on the cell type and context.

4.1.1 Gq- and Gi-Coupled Pathways

SUCNR1 activation can lead to the activation of both Gq and Gi signaling cascades.[7][11]

-

Gq Pathway: Leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of Protein Kinase C (PKC).

-

Gi Pathway: Inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[11] This pathway has been linked to the inhibition of lipolysis in adipocytes.[11]

4.1.2 PI3K/AKT and MAPK/ERK Pathways

Recent studies have shown that succinate can activate the PI3K/AKT and MAPK/ERK signaling pathways, particularly in the context of fat metabolism and cancer.[21][22]

-

PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and metabolism. Succinate-mediated activation of this pathway can promote the browning of white adipose tissue.[21][23]

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation. Succinate can activate ERK1/2, which has been observed in various cell types, including retinal ganglion cells.[11][24]

Intracellular Signaling: HIF-1α Stabilization

In hypoxic conditions or when TCA cycle enzymes like succinate dehydrogenase (SDH) are mutated, intracellular succinate accumulates. This succinate can inhibit the activity of prolyl hydroxylase domain enzymes (PHDs). PHDs normally hydroxylate HIF-1α, targeting it for degradation. By inhibiting PHDs, succinate stabilizes HIF-1α, allowing it to translocate to the nucleus and promote the transcription of genes involved in inflammation, angiogenesis, and metabolic adaptation.[19][25][26]

Conclusion

Succinic acid is a pleiotropic molecule with critical roles in both cellular metabolism and signaling. Its ability to act as a signaling ligand for SUCNR1 and as an intracellular regulator of HIF-1α places it at the nexus of metabolism, inflammation, and cancer. The quantitative data and experimental protocols summarized in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting succinate pathways. Future research will likely continue to uncover novel roles for this multifaceted metabolite, offering new opportunities for therapeutic intervention in a wide range of diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. Succinic acid - Wikipedia [en.wikipedia.org]

- 3. Succinate: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of Succinic Acid Metabolism in Ovarian Cancer [frontiersin.org]

- 6. SUCNR1 - Wikipedia [en.wikipedia.org]

- 7. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Inhibitory Effect of Succinic Acid on T-Cell Acute Lymphoblastic Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. abcam.cn [abcam.cn]

- 17. libios.fr [libios.fr]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 20. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]

- 21. Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Vitamin E succinate induces apoptosis via the PI3K/AKT signaling pathways in EC109 esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 26. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Coconut Acid

Disclaimer: The term "cocinic acid" is not a standard chemical nomenclature. This guide presumes the user is referring to Coconut Acid , which is the industry term for the mixture of fatty acids derived from the hydrolysis of coconut oil. This document provides a comprehensive overview of the properties of coconut acid and its primary constituent fatty acids, tailored for researchers, scientists, and drug development professionals.

Coconut acid is a complex mixture of saturated and unsaturated fatty acids. Its properties are a composite of its components, which are predominantly saturated, medium-chain fatty acids. This composition gives it a unique profile, making it a valuable raw material in the food, cosmetic, and pharmaceutical industries.

Composition of Coconut Acid

Coconut acid's composition can vary depending on the source and processing of the coconut oil. However, it is characteristically rich in lauric acid. The typical fatty acid profile is presented in Table 1.

Table 1: Typical Fatty Acid Composition of Coconut Acid

| Fatty Acid | Common Name | Chemical Formula | Typical Percentage (%) |

| Octanoic Acid | Caprylic Acid | C₈H₁₆O₂ | 5.0 - 8.0[1][2] |

| Decanoic Acid | Capric Acid | C₁₀H₂₀O₂ | 6.0 - 8.0[1][2] |

| Dodecanoic Acid | Lauric Acid | C₁₂H₂₄O₂ | 45.0 - 50.0[1] |

| Tetradecanoic Acid | Myristic Acid | C₁₄H₂₈O₂ | 16.0 - 18.0[1][2] |

| Hexadecanoic Acid | Palmitic Acid | C₁₆H₃₂O₂ | 8.0 - 10.0[1] |

| Octadecanoic Acid | Stearic Acid | C₁₈H₃₆O₂ | 2.0 - 3.0[2] |

| (Z)-Octadec-9-enoic Acid | Oleic Acid | C₁₈H₃₄O₂ | 5.0 - 7.0[2] |

| (9Z,12Z)-Octadeca-9,12-dienoic Acid | Linoleic Acid | C₁₈H₃₂O₂ | 1.0 - 2.5[2] |

Physical Properties of Constituent Fatty Acids

The physical properties of coconut acid, such as its melting point and solubility, are determined by the properties of its constituent fatty acids, summarized in Table 2. Due to its high saturated fatty acid content, coconut acid is a white to pale yellow solid or semi-solid at room temperature, melting around 20–26 °C.[3] It is insoluble in water but soluble in various organic solvents.[3][4][5][6]

Table 2: Physical Properties of Major Fatty Acids in Coconut Acid

| Property | Caprylic Acid (C8) | Capric Acid (C10) | Lauric Acid (C12) | Myristic Acid (C14) | Palmitic Acid (C16) | Stearic Acid (C18) | Oleic Acid (C18:1) | Linoleic Acid (C18:2) |

| Appearance | Colorless oily liquid[7] | White crystalline solid[8] | White crystalline solid | White to yellowish-white solid[9] | White crystalline scales[10] | Waxy, white solid[11] | Pale yellow oily liquid[12] | Colorless to pale yellow liquid[13][14][15] |

| Melting Point (°C) | 16.7[16] | 31.5[8] | 45[6] | 54.4[17] | 63.1[18] | 69.3[19] | 13 - 16.3[12][20] | -12 to -5[13] |

| Boiling Point (°C) | 239.7[16] | 268 - 270[21] | 225 (at 100 mmHg) | 326.2[9][17] | 351.5[22] | 361 (decomposes)[23] | 360[24] | 229-230 (at 16 mmHg)[13] |

| Density (g/cm³) | 0.910 (at 20°C)[16] | 0.893 (at 25°C)[8][21] | 0.880 (at 24°C) | 0.8622 (at 54°C)[17] | 0.852 (at 25°C)[10] | 0.847 (at 70°C)[23] | 0.895[24] | ~0.902 (at 20°C)[13] |

| Solubility in Water | Minimally soluble (0.68 g/L at 20°C)[7][25] | Insoluble (<1 mg/mL)[8] | Insoluble | Insoluble[9][26] | Practically insoluble[27] | Insoluble (0.568 mg/L at 25°C)[11] | Insoluble[12] | Virtually insoluble (~0.139 - 1.59 mg/L)[13] |

| Solubility in Organic Solvents | Soluble in ethanol, ether[25] | Soluble in organic solvents[8] | Soluble in ethanol, ether | Soluble in ethanol, ether, chloroform[9][26] | Soluble in ethanol, acetone[19] | Soluble in alcohol, ether, chloroform[28] | Soluble in ethanol, ether, chloroform[12] | Soluble in ethanol, ether, acetone, benzene[13][14] |

Chemical Properties of Constituent Fatty Acids

Fatty acids are carboxylic acids and undergo typical reactions such as neutralization to form salts (soaps), esterification with alcohols, and, in the case of unsaturated fatty acids, addition reactions at the double bonds (e.g., hydrogenation).[23][24]

Table 3: Chemical Properties of Major Fatty Acids in Coconut Acid

| Property | Caprylic Acid (C8) | Capric Acid (C10) | Lauric Acid (C12) | Myristic Acid (C14) | Palmitic Acid (C16) | Stearic Acid (C18) | Oleic Acid (C18:1) | Linoleic Acid (C18:2) |

| IUPAC Name | Octanoic Acid[7] | Decanoic Acid[8] | Dodecanoic Acid[27] | Tetradecanoic Acid[17] | Hexadecanoic Acid[18] | Octadecanoic Acid[23] | (9Z)-Octadec-9-enoic acid[24] | (9Z,12Z)-Octadeca-9,12-dienoic acid[29] |

| Molecular Weight ( g/mol ) | 144.21[16] | 172.27[30] | 200.32 | 228.37[17] | 256.42[22][31] | 284.48[32] | 282.46[12] | 280.45[13] |

| pKa | ~4.9[33] | ~4.9[33] | ~4.9[33] | ~4.9[33] | ~4.9[33] | 10.15[34][35] | 9.85[34][35] | 9.24[34][35] |

Note on pKa: The pKa of long-chain fatty acids can be difficult to measure in aqueous solution due to their low solubility and tendency to form micelles.[36] Values around 4.9 are typical for short-chain carboxylic acids, while values for long-chain fatty acids determined by titration in specific systems can be significantly higher.[33][34][35] Some studies suggest the intrinsic pKa is closer to that of typical organic acids.[36]

Experimental Protocols

This protocol outlines the standard method for analyzing the fatty acid composition of coconut acid. The carboxylic acids are first converted to their more volatile methyl esters (FAMEs) for analysis by GC with a Flame Ionization Detector (GC-FID).

Methodology:

-

Saponification: A known weight of the coconut acid sample is saponified by refluxing with a methanolic solution of sodium hydroxide (NaOH). This converts the free fatty acids into their sodium salts.

-

Esterification: The fatty acid salts are then converted to FAMEs by refluxing with a catalyst such as boron trifluoride (BF₃) in methanol or methanolic hydrochloric acid (HCl).

-

Extraction: After cooling, the FAMEs are extracted into an organic solvent like hexane or heptane. The organic layer is washed with a saturated sodium chloride solution to remove impurities and then dried over anhydrous sodium sulfate.

-

GC-FID Analysis:

-

A small volume (typically 1 µL) of the FAMEs solution is injected into the GC.

-

Column: A polar capillary column (e.g., a fused silica column coated with a cyanopropyl polysiloxane stationary phase) is used to separate the FAMEs based on their chain length and degree of unsaturation.

-

Temperature Program: The oven temperature is programmed to ramp up (e.g., from 100°C to 240°C) to elute the FAMEs in order of increasing boiling point.

-

Detection: The eluted FAMEs are detected by the FID.

-

-

Quantification: The area of each peak in the chromatogram is proportional to the concentration of that specific FAME. The percentage of each fatty acid is calculated by comparing its peak area to the total peak area of all fatty acids. Identification is confirmed by comparing retention times with those of known FAME standards.

The acid value is a measure of the free fatty acids present in a sample. It is defined as the milligrams of potassium hydroxide (KOH) required to neutralize the free fatty acids in one gram of the sample.

Methodology:

-

Sample Preparation: A precisely weighed amount of the coconut acid sample is dissolved in a suitable solvent mixture, typically neutralized ethanol or a mixture of diethyl ether and ethanol.

-

Indicator: A few drops of a suitable indicator, such as phenolphthalein, are added to the solution.

-

Titration: The solution is titrated with a standardized solution of potassium hydroxide (KOH) in ethanol. The titration is continued until a persistent pink color is observed, indicating the endpoint.

-

Calculation: The acid value is calculated using the following formula:

-

Acid Value = (V × N × 56.1) / W

-

Where:

-

V = Volume of KOH solution used (mL)

-

N = Normality of the KOH solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the sample (g)

-

-

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental and logical workflows relevant to the study of coconut acid.

Caption: Experimental workflow for Fatty Acid Methyl Ester (FAME) analysis by GC-FID.

Caption: Workflow for determining the Acid Value by titration.

Caption: Simplified overview of major fatty acid metabolic pathways.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. COCONUT FATTY ACID - Ataman Kimya [atamanchemicals.com]

- 3. Coconut Fatty Acid | Teget Kimya [tegetkimya.com]

- 4. Characteristics and application of coconut oil fatty acids [cn-lubricantadditive.com]

- 5. lndcollege.co.in [lndcollege.co.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Caprylic acid - Wikipedia [en.wikipedia.org]

- 8. slate.greyb.com [slate.greyb.com]

- 9. Myristic acid | 544-63-8 [chemicalbook.com]

- 10. Palmitic acid | 57-10-3 [chemicalbook.com]

- 11. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Oleic Acid: Structure, Properties, Uses & Importance in Chemistry [vedantu.com]

- 13. benchchem.com [benchchem.com]

- 14. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. LINOLEIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. ez.restek.com [ez.restek.com]

- 17. Myristic acid - Wikipedia [en.wikipedia.org]

- 18. Chemical and Physical Properties Palmitic Acid [scienceofcooking.com]

- 19. Stearic Acid: Formula, Properties, Uses & Safety Explained [vedantu.com]

- 20. Oleic acid | Definition, Uses, & Structure | Britannica [britannica.com]

- 21. CAPRIC ACID - Ataman Kimya [atamanchemicals.com]

- 22. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Stearic acid - Wikipedia [en.wikipedia.org]

- 24. Oleic acid - Wikipedia [en.wikipedia.org]

- 25. chembk.com [chembk.com]

- 26. MYRISTIC ACID - Ataman Kimya [atamanchemicals.com]

- 27. shodex.com [shodex.com]

- 28. Stearic acid | 57-11-4 [chemicalbook.com]

- 29. Linoleic acid - Wikipedia [en.wikipedia.org]

- 30. atamankimya.com [atamankimya.com]

- 31. What Is Palmitic Acid? [webmd.com]

- 32. STEARIC ACID 50 - Ataman Kimya [atamanchemicals.com]

- 33. Fatty acid - Wikipedia [en.wikipedia.org]

- 34. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. [PDF] Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids. | Semantic Scholar [semanticscholar.org]

- 36. pubs.rsc.org [pubs.rsc.org]

Cocinic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of Cocinic Acid in Organic Solvents

Introduction to Cocinic Acid

Cocinic acid, also known as coconut acid, is not a single chemical compound but rather a mixture of fatty acids derived from the hydrolysis of coconut oil (Cocos nucifera). Coconut oil is a significant source of saturated medium-chain fatty acids (MCFAs). The composition of this mixture can vary but is predominantly composed of lauric acid (C12), myristic acid (C14), and palmitic acid (C16), with smaller amounts of caprylic acid (C8), capric acid (C10), stearic acid (C18), and oleic acid (C18:1).[1]

Due to its unique fatty acid profile, cocinic acid and its derivatives are widely used in the formulation of detergents, soaps, cosmetics, and as intermediates in the chemical industry. In the context of drug development and research, the solubility of these fatty acids in various organic solvents is a critical parameter, influencing everything from extraction and purification processes to their use in formulation and as excipients. This guide provides a detailed overview of the solubility of cocinic acid's components in common organic solvents, outlines key experimental protocols for solubility determination, and presents logical workflows for analysis.

Solubility Profile of Cocinic Acid

The solubility of fatty acids is primarily governed by the polarity of the solvent and the chain length of the fatty acid. As the carbon chain length increases, the nonpolar character of the fatty acid becomes more dominant, leading to decreased polarity and reduced solubility in polar solvents. Conversely, longer-chain fatty acids exhibit greater solubility in nonpolar organic solvents.

Qualitative and Quantitative Solubility Data

A study on coconut oil indicated that it is miscible with low-polarity solvents like hexane and acetone (with dielectric constants from 1.94 to 21.5) but immiscible with high-polarity solvents.[2] Notably, modified coconut oil, rich in lauric acid and monolaurin, showed miscibility with moderately polar solvents such as ethanol, propylene glycol, and methanol, a property not shared by the parent coconut oil.[2] Generally, saturated fatty acids are found to be more soluble in chloroform compared to many other organic solvents.[3]

The following table summarizes the solubility of the major saturated fatty acids found in cocinic acid in several common organic solvents at room temperature (approximately 20°C).

| Fatty Acid | Carbon Chain | THF (Tetrahydrofuran) | Ethanol | Acetonitrile | Water |

| Caprylic Acid | C8:0 | ✓ | ✓ | ✓ | ✓ |

| Capric Acid | C10:0 | ✓ | ✓ | ✓ | |

| Lauric Acid | C12:0 | ✓ | ✓ | ✓ | |

| Myristic Acid | C14:0 | ✓ | ✓ | ||

| Palmitic Acid | C16:0 | ✓ | ✓ | ||

| Stearic Acid | C18:0 | ✓ | |||

| ✓: Indicates solubility of 10 mg or more in 1 mL of the solvent at approximately 20°C.[4] |

Experimental Protocols for Analysis

Accurate determination of fatty acid solubility and composition is essential for research and development. The following sections detail common methodologies.

Protocol for Determining Fatty Acid Composition by Gas Chromatography (GC)

Gas chromatography is the standard and most powerful technique for the quantitative analysis of fatty acids.[5] The method requires the conversion of non-volatile fatty acids into volatile Fatty Acid Methyl Esters (FAMEs) prior to analysis.[6][7]

Objective: To separate and quantify the individual fatty acid components in a cocinic acid sample.

Principle: The method involves two key steps: saponification of the glycerides to release free fatty acids, followed by esterification (transesterification) of these fatty acids into FAMEs using an alkaline catalyst like methanolic KOH. The resulting FAMEs are extracted into a nonpolar solvent and analyzed by a gas chromatograph equipped with a Flame Ionization Detector (FID).[7]

Methodology:

-

Sample Preparation: Weigh approximately 0.1 g of the cocinic acid or oil sample into a 15 mL tube.[7]

-

Dissolution: Add 5 mL of a nonpolar solvent such as isooctane or heptane and vortex to dissolve the sample completely.[7]

-

Transesterification: Add 0.5 mL of 2 M methanolic potassium hydroxide (KOH) solution to the tube.[7]

-

Reaction: Seal the tube and shake vigorously for approximately 8 minutes at room temperature to allow for the conversion of fatty acids to FAMEs.[7]

-

Phase Separation: Allow the mixture to stand for at least 6 minutes, enabling the separation of the upper organic layer (containing FAMEs) from the lower aqueous-glycerol layer.[7]

-

Sample Collection: Carefully use a pipette to transfer 1 mL of the upper organic layer into a 2 mL GC vial for analysis.[7]

-

GC-FID Analysis:

-

Injection: Inject a small volume (typically 1 µL) of the sample from the GC vial into the gas chromatograph.

-

Separation: The FAMEs are separated on a capillary column (e.g., a polar HP-INNOWAX column) based on their boiling points and polarity.[7]

-

Detection: The separated FAMEs are detected by the Flame Ionization Detector (FID), which generates a signal proportional to the amount of each component.

-

Quantification: The content of individual fatty acids is determined by comparing the peak areas to those of known standards and is typically expressed as a weight percentage of the total fatty acids in the sample.[7]

-

Protocol for Determining Solid-Liquid Equilibrium (Dynamic Method)

The dynamic or synthetic method, often employing a laser monitoring technique, is used to accurately determine the solubility of a solid compound in a solvent at various temperatures.

Objective: To measure the solubility of a purified fatty acid component (e.g., lauric acid) in an organic solvent as a function of temperature.

Principle: A solid solute is suspended in a solvent and the temperature is gradually increased while the mixture is stirred. A laser beam is passed through the suspension, and the light transmission is monitored. The temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmission to a stable maximum, is recorded as the equilibrium solubility temperature for that specific concentration.

Methodology:

-

Sample Preparation: A precisely known mass of the solid fatty acid and the organic solvent are added to a jacketed glass vessel.

-

Heating and Stirring: The solution is stirred continuously and heated at a controlled, slow rate (e.g., 0.1-0.5 K/min) to ensure the system remains close to equilibrium.

-

Laser Monitoring: A laser beam is directed through the vessel to a photodetector. The intensity of the transmitted light is recorded continuously.

-

Endpoint Detection: The dissolution point is identified as the temperature at which the transmitted light intensity becomes constant, signifying that all solid material has dissolved.[8]

-

Data Collection: The experiment is repeated with different solute-solvent mass ratios to generate a solubility curve (solubility vs. temperature).

-

Data Correlation: The experimental solubility data are often correlated using thermodynamic models such as the Apelblat equation or the λh equation to describe the temperature dependence of solubility.[8][9]

Visualized Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize the composition of cocinic acid and the experimental workflow for its analysis.

Typical composition of Cocinic Acid from coconut oil.

Experimental workflow for Fatty Acid Methyl Ester (FAME) analysis.

References

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]